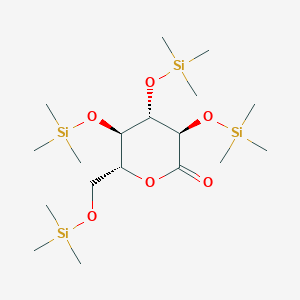

(3R,4S,5R,6R)-3,4,5-Tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-one

Description

Properties

IUPAC Name |

(3R,4S,5R,6R)-3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H42O6Si4/c1-25(2,3)20-13-14-15(22-26(4,5)6)16(23-27(7,8)9)17(18(19)21-14)24-28(10,11)12/h14-17H,13H2,1-12H3/t14-,15-,16+,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNGTZLYNGGLPIZ-WCXIOVBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OCC1C(C(C(C(=O)O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)(C)OC[C@@H]1[C@H]([C@@H]([C@H](C(=O)O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H42O6Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451107 | |

| Record name | (3R,4S,5R,6R)-3,4,5-Tris[(trimethylsilyl)oxy]-6-{[(trimethylsilyl)oxy]methyl}oxan-2-one (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32384-65-9 | |

| Record name | 2,3,4,6-Tetrakis-O-trimethylsilyl-D-gluconolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32384-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R,4S,5R,6R)-3,4,5-Tris-trimethylsilanyloxy-6-trimethylsilanyloxymethyl-tetrahydro-pyran-2-on | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032384659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3R,4S,5R,6R)-3,4,5-Tris[(trimethylsilyl)oxy]-6-{[(trimethylsilyl)oxy]methyl}oxan-2-one (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Patent-Based Synthesis from D-Gluconolactone

A patented method (CN103508990A) outlines a streamlined approach for synthesizing this compound starting from D-gluconolactone. The process involves sequential silylation using trimethylchlorosilane (TMSCl) under optimized conditions:

-

Reagents and Solvents :

-

Trimethylchlorosilane (TMSCl)

-

Tetrahydrofuran (THF)

-

N-Methylmorpholine (NMM)

-

4-Dimethylaminopyridine (DMAP)

-

-

Procedure :

-

TMSCl is added dropwise to a mixture of THF and NMM at 0–25°C.

-

D-Gluconolactone is introduced in batches, followed by DMAP.

-

The reaction proceeds for 4–6 hours under nitrogen atmosphere.

-

-

Workup :

-

The mixture is filtered to remove precipitated salts.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified via silica gel chromatography.

-

Key Advantages :

Conventional Silylation Approaches

Traditional methods for silylating carbohydrates involve sequential protection of hydroxyl groups using TMSCl in the presence of bases like imidazole or pyridine. However, these methods often require stringent anhydrous conditions and prolonged reaction times. For instance:

-

Typical Conditions :

-

Solvent: Dichloromethane (DCM) or dimethylformamide (DMF).

-

Base: Imidazole (4–5 equivalents per hydroxyl group).

-

Temperature: 0°C to room temperature.

-

Duration: 12–24 hours.

-

-

Challenges :

-

Incomplete silylation leading to mixed intermediates.

-

Formation of side products due to over-silylation or oxidation.

-

Industrial-Scale Production

Process Optimization

Industrial synthesis prioritizes cost-efficiency and reproducibility. Key modifications to the patented method include:

-

Continuous Flow Reactors :

-

Enable rapid mixing and heat dissipation, reducing reaction time to 2–3 hours.

-

Minimize exposure to moisture, critical for TMSCl stability.

-

-

Automated Quenching Systems :

-

Neutralize excess TMSCl using aqueous sodium bicarbonate in a controlled manner.

-

-

Crystallization-Based Purification :

Quality Control Metrics

Industrial batches are assessed using:

| Parameter | Specification | Analytical Method |

|---|---|---|

| Purity | ≥98% | HPLC (C18 column) |

| Residual Solvents | <500 ppm (THF) | GC-FID |

| Impurity IV | <0.5% | NMR (¹H, ¹³C) |

Comparative Analysis of Methods

Patent vs. Conventional Silylation

A side-by-side comparison highlights the patent method’s superiority:

Chemical Reactions Analysis

Types of Reactions: This compound primarily undergoes substitution reactions where the trimethylsilyl groups can be replaced by other functional groups. It is resistant to oxidation and reduction reactions, making it an excellent protecting group.

Common Reagents and Conditions:

Substitution Reactions: Use of nucleophiles such as amines or alcohols in the presence of a catalyst.

Conditions: Typically performed under anhydrous conditions and inert atmosphere to prevent hydrolysis.

Major Products Formed:

Substitution Products: Various functionalized pyran derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile reagent in organic chemistry. Its trimethylsilyl groups enhance the stability and reactivity of intermediates during synthesis. Notably:

- Protecting Group : The trimethylsilyl groups can act as protecting groups for hydroxyl functionalities during multi-step synthesis processes.

- Synthesis of Glycosides : It is utilized in the synthesis of glycosides by facilitating the formation of glycosidic bonds through selective protection and deprotection strategies.

Pharmaceutical Applications

(3R,4S,5R,6R)-3,4,5-Tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-one is employed in the pharmaceutical industry primarily as an intermediate in the synthesis of drugs:

- Canagliflozin and Dapagliflozin Intermediates : It has been identified as a crucial intermediate in the synthesis pathways of these SGLT2 inhibitors used for treating type 2 diabetes mellitus .

Table 1: Pharmaceutical Applications

| Drug Name | Application | Role of Compound |

|---|---|---|

| Canagliflozin | Type 2 Diabetes Treatment | Intermediate in synthesis |

| Dapagliflozin | Type 2 Diabetes Treatment | Intermediate in synthesis |

Research and Development

In research settings, this compound is often used for:

- Analytical Chemistry : As a standard reference material for the development of analytical methods involving trimethylsilylated derivatives.

- Biochemical Studies : Its derivatives are used to study enzyme activities and interactions due to their modified solubility and stability profiles.

Case Study 1: Synthesis of Dapagliflozin

A detailed study demonstrated the use of this compound as an intermediate in the multi-step synthesis of Dapagliflozin. The research highlighted the efficiency of using this compound to protect reactive hydroxyl groups during key steps in the synthetic pathway .

Case Study 2: Glycoside Formation

Another significant application was reported in a study focusing on glycoside formation where this compound was utilized to facilitate the selective glycosylation process. The results indicated improved yields and selectivity when using trimethylsilyl-protected sugar derivatives compared to traditional methods .

Mechanism of Action

The compound exerts its effects by acting as a protecting group, preventing the hydroxyl groups from participating in unwanted reactions. The trimethylsilyl groups provide steric hindrance and electronic effects that stabilize the molecule.

Molecular Targets and Pathways:

Molecular Targets: Hydroxyl groups on carbohydrates and other organic molecules.

Pathways: Involves the selective protection and deprotection steps in synthetic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Reactivity Comparison

Key Compounds :

(2R,3R,4S,5S,6R)-2-Bromo-6-(methoxymethyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate (Compound 1)

- Substituents : Bromine, methoxymethyl, and triacetate groups.

- Reactivity : Bromine enhances electrophilicity, enabling nucleophilic substitutions. Acetate groups offer orthogonal protection compared to TMS ethers .

- Applications : Used in glycosylation reactions and drug delivery systems .

(2S,3R,6R)-2-[(R)-1-Hydroxyallyl]-4,4-dimethoxy-6-methyltetrahydro-2H-pyran-3-ol

- Substituents : Triethylsilyl (TES) ethers, hydroxyallyl, and methyl groups.

- Reactivity : Bulkier TES groups require stronger acids (e.g., camphorsulfonic acid) for deprotection compared to TMS .

- Applications : Scaffold for natural product synthesis via conjugate addition and cyclization .

Glycosylated Polyphenols (e.g., Phlorizin, Verbascoside) Substituents: Benzyl or phenolic glycosides. Reactivity: Benzyl groups necessitate hydrogenolysis for removal, contrasting with TMS deprotection via fluoride ions. Applications: Studied for bioactivity modulation, such as amyloid-β interactions .

Comparative Table :

Stability and Industrial Relevance

- This contrasts with hygroscopic compounds like verbascoside, which require stringent drying .

- Scalability : Kilogram-scale production is feasible for the target compound, whereas complex glycosides (e.g., ) often face challenges in large-scale synthesis .

Biological Activity

The compound (3R,4S,5R,6R)-3,4,5-Tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-one , also known as 2,3,4,6-Tetrakis-O-trimethylsilyl-D-gluconolactone , is a derivative of D-glucose that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological applications, mechanisms of action, and relevant case studies.

The molecular formula of the compound is with a molecular weight of approximately 466.86 g/mol. Its structure features multiple trimethylsilyl groups that enhance its stability and solubility in organic solvents.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₄₂O₆Si₄ |

| Molecular Weight | 466.86 g/mol |

| CAS Number | 32384-65-9 |

| Melting Point | Not specified |

| Boiling Point | 417.2 ± 45.0 °C |

Antidiabetic Properties

One of the primary areas of research regarding this compound is its role as an antidiabetic agent . It serves as an intermediate in the synthesis of Dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for managing type 2 diabetes mellitus . The mechanism involves inhibiting glucose reabsorption in the kidneys, leading to increased glucose excretion and improved glycemic control.

The biological activity of this compound can be attributed to:

- SGLT2 Inhibition : By blocking the SGLT2 transporter in renal tubules, it reduces glucose reabsorption.

- Improved Insulin Sensitivity : Some studies suggest that compounds with similar structures may enhance insulin sensitivity indirectly.

Case Studies and Research Findings

- Dapagliflozin Synthesis : The synthesis of Dapagliflozin from this compound has been documented in various studies as a key pathway for developing effective antidiabetic medications .

- In Vitro Studies : Research has shown that derivatives of this compound exhibit significant activity against various diabetic models in vitro. For instance, studies reported enhanced glucose uptake in muscle cells treated with SGLT2 inhibitors derived from similar compounds .

- Clinical Implications : Clinical trials involving Dapagliflozin have demonstrated its efficacy in lowering blood sugar levels and reducing cardiovascular risks associated with diabetes . The implications for using this compound as a precursor highlight its potential therapeutic benefits.

Comparative Analysis

A comparative analysis of the biological activities of related compounds reveals that while many derivatives exhibit antidiabetic properties, the presence of multiple trimethylsilyl groups enhances stability and bioavailability.

| Compound Name | Biological Activity | Notes |

|---|---|---|

| (3R,4S,5R,6R)-3,4,5-Tris((trimethylsilyl)oxy)... | Antidiabetic | Precursor to Dapagliflozin |

| Dapagliflozin | SGLT2 Inhibition | Approved for diabetes management |

| Other SGLT2 Inhibitors | Varies | Different structural modifications affect efficacy |

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound is a silylated δ-lactone derivative with four trimethylsilyl (TMS) groups: three as hydroxyl protectors and one on the hydroxymethyl side chain. This extensive silylation renders the molecule highly lipophilic and stable toward nucleophilic attack, making it useful in carbohydrate chemistry for stereoselective glycosylation reactions. The stereochemistry (3R,4S,5R,6R) is critical for its role as a chiral building block, as misconfiguration can lead to undesired regioselectivity or side reactions. Structural verification requires NMR (¹H/¹³C) and mass spectrometry (ESI-MS) to confirm TMS group positions and lactone integrity .

Q. How is this compound synthesized, and what are the key purification steps?

Synthesis typically involves per-silylation of D-gluconolactone using trimethylsilyl chloride (TMSCl) under anhydrous conditions with pyridine as a base. The reaction must be monitored via TLC (hexane:ethyl acetate, 8:2) to ensure complete silylation. Purification requires flash chromatography on silica gel (gradient elution with hexane:ethyl acetate) followed by recrystallization from cold ethanol. Impurities often include partially silylated intermediates, detectable by LC-MS with a C18 column and acetonitrile/water mobile phase .

Q. What analytical techniques are essential for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm TMS group integration (δ 0.0–0.2 ppm for Si(CH₃)₃) and lactone carbonyl resonance (~δ 170 ppm).

- FTIR : Peaks at ~1250 cm⁻¹ (Si-C stretching) and ~840 cm⁻¹ (Si-O-C bending) validate silyl ether formation.

- Mass Spectrometry : High-resolution ESI-MS (m/z 466.868 [M+H]⁺) confirms molecular weight.

- Optical Rotation : [α]D²⁵ should match literature values (e.g., +42° in chloroform) to verify stereopurity .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during synthetic scale-up?

Scale-up introduces risks of racemization due to prolonged reaction times. Strategies include:

- Using low-temperature silylation (-20°C) with slow TMSCl addition.

- Avoiding protic solvents post-synthesis to prevent desilylation.

- Employing anhydrous MgSO₄ for drying instead of acidic/alkaline agents. Validated by chiral HPLC (Chiralpak AD-H column, heptane:isopropanol 95:5) to confirm enantiomeric excess (>99%) .

Q. What are the challenges in using this compound for glycosylation reactions, and how can they be mitigated?

Challenges include:

- Low Reactivity : The TMS groups hinder activation. Solution: Use strong Lewis acids (e.g., TMSOTf) at 0.1–0.2 equiv.

- Competitive Lactone Opening : May occur under acidic conditions. Mitigation: Pre-activate the lactone with a thioglycoside donor.

- Steric Hindrance : Bulky TMS groups reduce coupling efficiency. Workaround: Use microwave-assisted synthesis (50°C, 30 min) to enhance kinetics .

Q. How should contradictory data on thermal stability be resolved?

Evidence reports conflicting melting points (e.g., 87–90°C in one study vs. no data in others). To resolve:

- Perform differential scanning calorimetry (DSC) at 5°C/min under nitrogen.

- Compare thermogravimetric analysis (TGA) curves for decomposition onset (expected >200°C for silylated compounds).

- Cross-validate with hot-stage microscopy to observe phase transitions .

Q. What are the implications of trace metal contaminants in this compound for catalytic applications?

Residual metals (e.g., Al³⁺ from TMSCl synthesis) can poison catalysts. Remediation steps:

- Chelation with EDTA (0.1% w/v in ethanol) during purification.

- Filtration through activated charcoal or molecular sieves.

- ICP-MS analysis to confirm metal levels <1 ppm .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

- PPE : Wear nitrile gloves (tested for permeation resistance to silyl ethers) and a lab coat. Use a P95 respirator if airborne particles are generated.

- Ventilation : Conduct reactions in a fume hood with >0.5 m/s face velocity.

- Spill Management : Absorb with vermiculite, seal in a chemical-resistant container, and dispose as hazardous waste. Avoid water to prevent silicic acid formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.